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Compound of Interest

(4,6-Dimethylpyrimidin-2-
Compound Name:
yl)methanol

Cat. No.: B151653

An In-depth Technical Guide to (4,6-
Dimethylpyrimidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and potential biological significance of (4,6-Dimethylpyrimidin-2-yl)methanol. The
information is curated to support research and development activities in medicinal chemistry
and related fields.

Chemical Structure and IUPAC Name

(4,6-Dimethylpyrimidin-2-yl)methanol is a heterocyclic organic compound featuring a
pyrimidine ring substituted with two methyl groups and a hydroxymethyl group.

IUPAC Name: (4,6-Dimethylpyrimidin-2-yl)methanol
Canonical SMILES: CC1=CC(=NC(=N1)CO)C[1]
Chemical Structure:

Caption: Chemical structure of (4,6-Dimethylpyrimidin-2-yl)methanol.
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Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and predicted pharmacokinetic properties of (4,6-
Dimethylpyrimidin-2-yl)methanol is presented in Table 1. These parameters are crucial for
assessing its drug-likeness and potential for further development.

Table 1: Physicochemical and Predicted Pharmacokinetic Properties

Property Value Reference
Molecular Formula C7H10N20

Molecular Weight 138.17 g/mol

Melting Point 87-88 °C

Boiling Point (Predicted) 235.1+28.0 °C

Density (Predicted) 1.130 + 0.06 g/cm?3

pKa (Predicted) 13.75+0.10

LogP (Predicted) 0.58570

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor

3
Count
Rotatable Bond Count 1
Topological Polar Surface Area  46.01 A2 [1]

Synthesis and Experimental Protocols

(4,6-Dimethylpyrimidin-2-yl)methanol is a synthetic compound, and its preparation can be
approached through various synthetic routes. A common strategy involves the reduction of a
corresponding carbonyl compound, such as an aldehyde or an ester.

General Synthesis Workflow
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A plausible synthetic workflow for (4,6-Dimethylpyrimidin-2-yl)methanol starting from the
corresponding carboxylic acid ester is outlined below.

Reducing Agent
(e.g., LiAIH4 or NaBH4)
in aprotic solvent (e.g., THF or Ethanol)

(4,6-Dimethylpyrimidin-2-yl)methanol

Ethyl 4,6-dimethylpyrimidine-2-carboxylate Reduction

Click to download full resolution via product page

Caption: General workflow for the synthesis of (4,6-Dimethylpyrimidin-2-yl)methanol.

Experimental Protocol: Reduction of Ethyl 4,6-
dimethylpyrimidine-2-carboxylate

This protocol is a representative example for the reduction of a pyrimidine-2-carboxylate ester
to the corresponding alcohol.

Materials:

Ethyl 4,6-dimethylpyrimidine-2-carboxylate

e Lithium aluminum hydride (LiAIH4) or Sodium borohydride (NaBHa4)
e Anhydrous tetrahydrofuran (THF) or Ethanol

« Distilled water

o Saturated aqueous solution of sodium sulfate (Na2S0a4)

e Anhydrous magnesium sulfate (MgSOa)

» Organic solvent for extraction (e.g., ethyl acetate)

o Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic
stirrer, dropping funnel, etc.)
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Procedure:

e Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon), suspend or dissolve the reducing agent (e.g., 1.5 equivalents of LiAlHa4) in the
appropriate anhydrous solvent (e.g., THF).

o Addition of Ester: Cool the suspension to 0 °C using an ice bath. To this, add a solution of
ethyl 4,6-dimethylpyrimidine-2-carboxylate (1 equivalent) in the same anhydrous solvent
dropwise via a dropping funnel.

o Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin
Layer Chromatography (TLC).

e Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench
the excess reducing agent by the slow, dropwise addition of water, followed by a 15%
aqueous solution of sodium hydroxide, and then again by water.

o Work-up: Filter the resulting mixture through a pad of celite and wash the filter cake with the
extraction solvent (e.g., ethyl acetate).

o Extraction: Transfer the filtrate to a separatory funnel and separate the organic layer. Wash
the organic layer with brine, dry over anhydrous magnesium sulfate (MgSOa), and filter.

 Purification: Remove the solvent under reduced pressure to obtain the crude product. The
crude product can be further purified by column chromatography on silica gel or by
recrystallization to yield pure (4,6-Dimethylpyrimidin-2-yl)methanol.

Biological Activity and Signaling Pathways

While pyrimidine derivatives are known to exhibit a wide range of biological activities, including
anticancer, antiviral, and antimicrobial effects, there is currently a lack of specific data in the
public domain detailing the biological activity or the signaling pathways directly modulated by
(4,6-Dimethylpyrimidin-2-yl)methanol.

Research on structurally related compounds, such as 2-amino-4,6-dimethylpyrimidin-5-ol
derivatives, has shown inhibitory activity against Fibroblast Growth Factor Receptor 4 (FGFR4),
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a key player in hepatocellular carcinoma. This suggests that the 4,6-dimethylpyrimidine scaffold
could be a valuable starting point for the design of kinase inhibitors.

Hypothetical Signaling Pathway Involvement

Based on the activity of related pyrimidine derivatives, a hypothetical interaction with a generic
kinase signaling pathway is depicted below. This diagram illustrates a potential mechanism of

action where a pyrimidine-based inhibitor could block the ATP-binding site of a kinase, thereby
inhibiting downstream signaling.
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Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrimidine derivative.

Conclusion and Future Directions

(4,6-Dimethylpyrimidin-2-yl)methanol is a well-characterized small molecule with a
straightforward synthetic route. While its direct biological targets and effects are yet to be fully
elucidated, the broader class of pyrimidine derivatives holds significant promise in drug
discovery. Future research should focus on screening this compound against various biological
targets, particularly protein kinases, to uncover its potential therapeutic applications. Further
derivatization of the hydroxymethyl group could also lead to the development of novel
compounds with enhanced potency and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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